Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Description

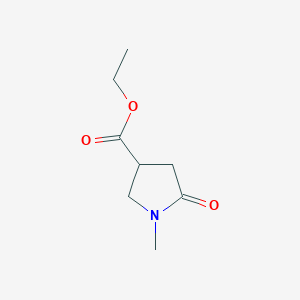

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CAS: 10080-92-9) is a pyrrolidine derivative characterized by a five-membered lactam ring with a ketone group at position 5, a methyl substituent at position 1, and an ethyl ester at position 3 (Figure 1). This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for developing bioactive molecules targeting diseases such as multiple myeloma .

Properties

CAS No. |

10080-92-9 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h6H,3-5H2,1-2H3 |

InChI Key |

YFVCDGSSEOJQQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound featuring a pyrrolidine structure, characterized by a five-membered ring containing nitrogen. It has a molecular formula of and a molecular weight of approximately 171.19 g/mol. This compound belongs to the oxopyrrolidines, a class known for diverse biological activities and medicinal chemistry applications.

Potential Applications

This compound has potential applications in diverse fields. Research indicates that compounds similar to it exhibit various biological activities, including analgesic and antihypoxic effects. Derivatives of 5-oxopyrrolidine-3-carboxylic acids have demonstrated promising results in pharmacological studies, suggesting potential applications in pain management and hypoxia-related conditions.

- Pharmaceuticals: It may serve as a lead compound for developing new analgesics or hypoxia treatments due to its biological activity.

Structural Features and Similar Compounds

The compound consists of an ethyl ester group attached to the carboxylic acid at the 3-position, a methyl group at the 1-position, and a ketone functional group at the 5-position. These functional groups contribute to its reactivity and interaction with biological systems. Several compounds share structural similarities with this compound, each possessing unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Mthis compound | Similar oxopyrrolidine structure | Potential analgesic effects |

| Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate | Variation in the position of the carbonyl group | Different pharmacological profile |

| Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Benzyl substitution at the first position | Enhanced receptor binding affinity |

These compounds demonstrate variations in substitution patterns that affect their biological activity and chemical reactivity, highlighting the uniqueness of this compound within this class of chemicals.

Further Research

Mechanism of Action

The mechanism by which Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features :

- Molecular Formula: C₉H₁₃NO₃ (calculated molecular weight: 183.20 g/mol).

- Synthesis: Typically prepared via nucleophilic substitution or hydrogenation reactions. For example, hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel yields related pyrrolidine derivatives .

- Applications : Investigated for its role in drug discovery, particularly as a scaffold for antitumor agents .

Comparative Analysis with Structural Analogues

Structural and Functional Comparison

The following table summarizes key structural analogues and their distinguishing features:

Conformational Analysis

- Ring Puckering : The pyrrolidine ring adopts a twist conformation, as confirmed by X-ray crystallography. The 1-methyl substituent induces slight flattening, while bulkier groups (e.g., benzyl) increase puckering amplitude .

- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4-hydroxy variant) form strong O–H⋯O interactions in the crystal lattice, enhancing thermal stability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic acyl substitution under acidic or basic conditions:

Kinetic studies indicate that hydrolysis proceeds via a two-step mechanism involving tetrahedral intermediates, with rate constants dependent on solvent polarity.

Reduction of the 5-Oxo Group

The ketone at the 5-position is reducible to a secondary alcohol:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 1-Methyl-5-hydroxypyrrolidine-3-carboxylate | Partial epimerization |

| LiAlH₄ | THF, reflux | 1-Methylpyrrolidine-3-carboxylate (full reduction) | >95% |

Steric hindrance from the 1-methyl group slows reduction rates compared to unsubstituted analogs.

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under strong acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C ruptures the ring, yielding linear γ-aminobutyric acid derivatives.

-

Oxidative Ring Opening : H₂O₂/HOAc generates 3-carboxyglutaramide intermediates, which decarboxylate to form succinimide derivatives .

Condensation and Cyclization

The 5-oxo group participates in condensation reactions:

Transesterification

The ethyl ester group exchanges with other alcohols:

| Alcohol | Catalyst | Product | Efficiency |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ester | >95% |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl ester | ~80% |

Biological Interactions

Though primarily a synthetic intermediate, its derivatives show antioxidant activity in DPPH radical scavenging assays (IC₅₀: 12–45 μM) . The ester’s lipophilicity enhances membrane permeability in medicinal chemistry applications.

Key Mechanistic Insights

-

Steric Effects : The 1-methyl group hinders nucleophilic attack at the 3-position, favoring reactivity at the 5-oxo site.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate ester hydrolysis by stabilizing transition states.

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and forming pyrrole byproducts.

This compound’s versatility in forming amides, alcohols, and heterocycles makes it invaluable in pharmaceutical and materials science research .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions using substituted pyrrolidine precursors. Key steps include refluxing in polar aprotic solvents (e.g., methanol or ethanol) with catalysts like methanesulfonic acid. Yield optimization involves controlled temperature gradients (70–90°C) and purification via crystallization or column chromatography . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons in the pyrrolidine ring and ester group. For example, the methyl group at N1 appears as a singlet near δ 2.8–3.2 ppm, while the ester carbonyl resonates at ~170 ppm in 13C NMR .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (MW: 187.2 g/mol) with [M+H]+ peaks. Fragmentation patterns validate the ester and lactam moieties .

- Infrared (IR) Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (lactam C=O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous, standard precautions apply:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles; avoid skin contact to prevent irritation .

- In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Diastereoselective synthesis methods employ chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized using L-proline-derived catalysts, achieving enantiomeric excess (ee) >90% via kinetic resolution . X-ray crystallography (e.g., SHELXL ) or circular dichroism (CD) validates stereochemical outcomes.

Q. What computational tools predict hydrogen-bonding patterns and conformational stability?

- Density Functional Theory (DFT) : Models puckering amplitudes and phase angles (Cremer-Pople parameters) for the pyrrolidine ring. For example, the 5-oxo group induces a half-chair conformation with a puckering amplitude (q) of ~0.5 Å .

- Graph Set Analysis : Identifies hydrogen-bond motifs (e.g., R₂²(8) patterns between lactam C=O and ester groups) using crystallographic data .

Q. How are crystallographic data contradictions resolved during structure refinement?

- SHELX Suite : SHELXL refines anisotropic displacement parameters (ADPs) and validates bond lengths/angles against the Cambridge Structural Database (CSD) .

- ORTEP-3 : Visualizes thermal ellipsoids to detect disorder in the methyl or ester groups. For example, torsional angles for the ethyl group are refined using restraints to minimize R-factor discrepancies .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

- Continuous Flow Reactors : Reduce reaction time and improve heat dissipation, minimizing lactam ring-opening side reactions .

- High-Performance Liquid Chromatography (HPLC) : Separates regioisomeric byproducts using C18 columns with acetonitrile/water gradients .

Methodological Considerations

Q. How is the compound’s reactivity assessed in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) Studies : Modify the methyl or ester groups and evaluate bioactivity. For instance, replacing the ethyl ester with a methyl group alters pharmacokinetic properties .

- Enzyme Inhibition Assays : Test inhibition of proteases or kinases using fluorescence-based assays (e.g., trypsin-like serine proteases) .

Q. What experimental designs validate hydrogen-bonding networks in cocrystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.